SPI-112 Demonstrates 47-Fold Improvement in SHP2 Biochemical Potency Over Parental Lead Compound NSC-117199
SPI-112 was synthesized from the lead compound NSC-117199 and exhibits a 47-fold enhancement in biochemical potency against SHP2. The IC50 for SPI-112 is 1.0 µM in a cell-free assay [1], a significant improvement over NSC-117199's reported IC50 of 47 µM [2]. This optimization step is a primary rationale for its selection over the earlier lead.
| Evidence Dimension | Biochemical Potency (IC50) against SHP2 |
|---|---|
| Target Compound Data | 1 µM |
| Comparator Or Baseline | NSC-117199, IC50 = 47 µM |
| Quantified Difference | 47-fold improvement in potency |
| Conditions | In vitro cell-free assay; GST-Shp2 PTP protein as enzyme, DiFMUP as substrate |
Why This Matters
This quantifies the significant chemical optimization that transformed a weak hit into a viable biochemical tool compound, justifying SPI-112's use over its parent scaffold.
- [1] Chen, L. et al. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112. Biochem Pharmacol. 2010, 80(6), 801-810. View Source
- [2] Lawrence, H. R. et al. Inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (Shp2) based on oxindole scaffolds. J Med Chem. 2008, 51(16), 4948-56. View Source
